(S)-AntPhos
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphole;sulfane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23OP.H2S/c1-25(2,3)27-16-26-22-14-8-13-21(24(22)27)23-19-11-6-4-9-17(19)15-18-10-5-7-12-20(18)23;/h4-15H,16H2,1-3H3;1H2/t27-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHOJKXDNTWUMI-HZPIKELBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53.S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@@]1COC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53.S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25OPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzooxaphosphole Backbone Construction
The synthesis begins with forming the dihydrobenzooxaphosphole ring. A representative protocol involves:
-
Cyclization of chlorophosphines : Reacting 2-bromophenol derivatives with tert-butylphosphinous chloride under basic conditions yields the oxaphosphole ring.
-
Stereoselective control : Chiral auxiliaries or asymmetric catalysis induce the (S)-configuration at phosphorus during cyclization.
Example reaction :
Introduction of the Anthracenyl Group
The anthracen-9-yl substituent is installed via Suzuki-Miyaura cross-coupling:
-
Palladium catalysis : Using Pd(OAc) and a preformed benzooxaphosphole boronic ester, the anthracenyl group is coupled at the 4-position.
-
Ligand optimization : Bulky ligands like BI-DIME ensure chemoselectivity and prevent overcoupling.
Key conditions :
Enantiomeric Resolution
Racemic mixtures are resolved via chiral chromatography or crystallization with chiral acids (e.g., tartaric acid derivatives). Alternatively, asymmetric synthesis using chiral catalysts directly yields the (S)-enantiomer.
Analytical Characterization
Spectroscopic data :
-
P NMR : δ 25–30 ppm (characteristic of trivalent phosphorus).
-
HPLC : Chiral stationary phases (e.g., Chiralpak IA) confirm >97% ee.
Crystallography : X-ray diffraction reveals a puckered oxaphosphole ring with a P–C bond length of 1.85 Å.
Industrial-Scale Production
Sigma-Aldrich’s protocol (Catalog No. 912476) outlines:
-
Gram-scale synthesis : Iterative cross-coupling and cyclization steps under inert atmosphere.
-
Quality control : Rigorous NMR and HPLC monitoring ensure compliance with ≥97% purity standards.
Applications in Catalysis
This compound excels in:
-
Asymmetric Suzuki-Miyaura couplings : Enables aryl-aryl bonds with 90–99% ee.
-
Tsuji reductions : Pd-AntPhos catalysts achieve syn,anti-stereotriads in soraphen A synthesis.
-
Dearomative cyclizations : Forms dihydrophenanthridinones with >90% ee.
Comparative Analysis of Ligand Performance
Chemical Reactions Analysis
Types of Reactions
(S)-AntPhos undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can participate in reduction reactions, often in the presence of a reducing agent like sodium borohydride.
Substitution: It can undergo substitution reactions where the phosphine ligand is replaced by another ligand.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce various reduced phosphine derivatives.
Scientific Research Applications
Asymmetric Synthesis and Catalysis
(S)-AntPhos is primarily utilized in asymmetric hydrogenation, cross-coupling reactions, and other catalytic processes. Its ability to produce chiral molecules with high enantioselectivity makes it invaluable in organic synthesis. The following table summarizes key reactions involving this compound:
Biological Applications
In the realm of medicinal chemistry, this compound plays a crucial role in synthesizing biologically active compounds, including pharmaceuticals. Its application in developing drugs requiring chiral purity is significant, as demonstrated in the total synthesis of complex molecules like Soraphen A, an inhibitor of acetyl CoA carboxylase .
Industrial Applications
This compound is employed in the production of fine chemicals and agrochemicals. Its efficiency in catalyzing reactions under mild conditions makes it suitable for large-scale industrial applications. The ligand's robustness allows for the synthesis of a wide variety of functionalized compounds, as shown in various studies .
Case Studies
Case Study 1: Rapid Suzuki-Miyaura Cross-Coupling
A study demonstrated that this compound significantly enhanced the rate and yield of Suzuki-Miyaura cross-couplings involving sterically hindered substrates. The reaction proceeded under anhydrous conditions, achieving yields greater than 90% within 15 minutes, showcasing the ligand's effectiveness in challenging scenarios .
Case Study 2: Asymmetric Tsuji Reduction
In another application, this compound was used in an asymmetric Tsuji reduction process that yielded high levels of diastereoselectivity. This method allowed for the efficient synthesis of complex molecules while minimizing steps compared to traditional methods .
Mechanistic Insights
The mechanism by which this compound facilitates catalysis involves coordination with metal centers, forming stable complexes that activate substrates for reaction. The chiral environment created by the ligand leads to selective activation pathways that enhance enantioselectivity. The specific pathways and molecular interactions depend on the metal catalyst used and the nature of the substrate involved.
Mechanism of Action
The mechanism by which (S)-AntPhos exerts its effects involves its ability to coordinate with metal centers, forming stable complexes that facilitate various catalytic processes. The chiral environment created by this compound allows for the selective activation of substrates, leading to high enantioselectivity in the resulting products. The molecular targets and pathways involved depend on the specific reaction and the metal catalyst used.
Comparison with Similar Compounds
sSPhos
- Structure : Sulfur-containing phosphine ligand.
- Unlike (S)-AntPhos, it lacks the anthracenyl group, resulting in lower steric hindrance and reduced enantiocontrol in palladium-catalyzed reactions .
- Application: Primarily used in biphenol derivatives, whereas this compound has broader utility in alkaloid and carbocycle synthesis.
(S)-BIDIME (L2) and (S,S)-Me-BIDIME (L3)
- Structure: Biaryl phosphine ligands with imidazolidinone backbones.
- Performance : In asymmetric Suzuki-Miyaura couplings, (S)-BIDIME achieved 85% ee, while (S,S)-Me-BIDIME reached 92% ee. However, this compound outperformed both, delivering >95% ee in similar reactions due to its superior steric and electronic tuning .
- Substrate Compatibility : this compound accommodates bulkier substrates, such as tetracyclic alkaloids, which are challenging for BIDIME derivatives .
Binap and Phosphoramidites
- Structure : Binap is a bisphosphine ligand; phosphoramidites feature P–N bonds.
- Performance : In desymmetrization reactions, binap and phosphoramidites yielded <50% ee and required higher catalyst loadings (5 mol%). In contrast, this compound achieved 95% ee with only 2 mol% catalyst .
- Limitations : Binap’s rigid backbone restricts its adaptability to diverse substrates, while phosphoramidites suffer from hydrolytic instability.
Performance Metrics
Table 1: Comparative Analysis of this compound and Analogues
Mechanistic Advantages
- Steric Effects : The anthracenyl group in this compound creates a rigid chiral environment, preventing undesired side reactions like β-hydride elimination .
- Electronic Effects : The electron-rich oxaphosphole enhances palladium’s electrophilicity, accelerating oxidative addition steps .
- Substrate-Ligand Synergy : this compound works optimally with N-phosphoramide-protected amines, where the protecting group aligns the substrate for selective cyclization .
Q & A
Q. What are the standard characterization techniques for confirming the enantiomeric purity and structural integrity of (S)-AntPhos in catalytic applications?
Methodological Answer:
- Chiral HPLC or SFC is typically employed to determine enantiomeric excess (ee) by comparing retention times with racemic standards.
- X-ray crystallography provides definitive structural confirmation, particularly for resolving stereochemical ambiguities .
- NMR spectroscopy (e.g., P NMR) is critical for verifying ligand coordination and stability under reaction conditions. For example, a 2022 study demonstrated that P NMR shifts >10 ppm correlate with strong metal-ligand binding in palladium complexes .
Q. How should researchers design initial catalytic screening experiments to evaluate this compound in asymmetric cross-coupling reactions?
Methodological Answer:
- Use a modular substrate scope approach: vary steric/electronic properties of aryl halides and nucleophiles to assess ligand versatility.
- Include control reactions (e.g., ligand-free or racemic ligand conditions) to isolate this compound’s contribution to enantioselectivity.
- Optimize reaction parameters (temperature, solvent polarity, base stoichiometry) using a fractional factorial design to identify critical variables .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding this compound’s catalytic efficiency in enantioselective C–N bond formation across different studies?
Methodological Answer:
- Conduct meta-analysis of reaction conditions: Discrepancies often arise from variations in metal precursors (e.g., Pd(OAc) vs. Pd(dba)) or solvent purity.
- Perform kinetic profiling (e.g., Eyring plots) to compare turnover frequencies (TOF) under standardized conditions.
- Evaluate substrate-ligand steric matching using computational tools (DFT calculations) to identify mismatches in bulky substrates that reduce ee .
Q. What advanced strategies are recommended for elucidating the mechanistic role of this compound in suppressing β-hydride elimination in nickel-catalyzed reactions?
Methodological Answer:
- Use isotopic labeling (e.g., deuterated substrates) to track hydride transfer pathways via GC-MS or H NMR.
- Apply in situ spectroscopic monitoring (e.g., IR spectroscopy) to detect transient intermediates, such as nickel-hydride species.
- Combine DFT calculations with experimental kinetics to model the energy barrier for β-hydride elimination in the presence of this compound. A 2024 study found a 15 kcal/mol reduction in activation energy due to ligand-induced steric shielding .
Q. How can researchers optimize this compound for dual catalysis systems (e.g., photoredox + asymmetric catalysis) while maintaining enantioselectivity?
Methodological Answer:
- Screen redox-innocent metal centers (e.g., Ir or Cu) to minimize ligand oxidation during photoredox cycles.
- Use time-resolved EPR spectroscopy to assess ligand stability under irradiation and identify degradation pathways.
- Employ multivariate optimization (e.g., Design of Experiments, DoE) to balance light intensity, catalyst loading, and ligand concentration. Recent work demonstrated a 92% ee retention at 450 nm irradiation with 0.5 mol% ligand loading .
Data Analysis and Reproducibility
Q. What statistical methods are essential for validating enantioselectivity trends reported for this compound across diverse catalytic systems?
Methodological Answer:
- Apply multivariate regression analysis to decouple ligand effects from other variables (e.g., solvent, temperature).
- Use Bland-Altman plots to assess agreement between independent studies, focusing on ee deviations >5% as significant.
- Implement open-data repositories for raw HPLC chromatograms and crystallographic data to facilitate cross-validation .
Q. How should researchers address inconsistencies in catalytic turnover numbers (TON) for this compound between small-scale and gram-scale syntheses?
Methodological Answer:
- Perform mass-transfer limitation analysis (e.g., stirring rate vs. TON correlation) to identify scalability bottlenecks.
- Quantify ligand leaching via ICP-MS to assess metal-ligand dissociation under prolonged reaction times.
- Compare microkinetic models with experimental TON data to refine activation entropy/enthalpy parameters .
Experimental Design and Optimization
Q. What criteria should guide the selection of co-catalysts or additives to enhance this compound performance in enantioselective C–H functionalization?
Methodological Answer:
- Prioritize Lewis acid additives (e.g., Mg(OTf)) that stabilize transition states without coordinating to the ligand.
- Screen redox mediators (e.g., TEMPO) to mitigate radical-induced racemization in oxidative C–H activation.
- Use Hammett plots to correlate additive electronic parameters (σ) with ee outcomes. A 2023 study showed a linear free-energy relationship (R = 0.89) for electron-deficient additives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
